

Application Note: HPLC Analysis of 2-(2-(Allyloxy)ethoxy)ethanol

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Compound of Interest

Compound Name: 2-(2-(Allyloxy)ethoxy)ethanol

Cat. No.: B084680

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Introduction

2-(2-(Allyloxy)ethoxy)ethanol is a chemical intermediate used in the synthesis of various organic compounds. Its purity and quantification in different matrices are crucial for quality control and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **2-(2-(Allyloxy)ethoxy)ethanol**. The described method utilizes a reverse-phase HPLC system, providing a straightforward and reliable approach for the determination of this compound. The protocol is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Experimental Protocol

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID).
- HPLC Column: Newcrom R1, 5 μ m, 4.6 x 150 mm (or equivalent C18 column). A reverse-phase column with low silanol activity is recommended.[1]
- Chemicals and Reagents:
 - **2-(2-(Allyloxy)ethoxy)ethanol** standard ($\geq 95\%$ purity)
 - Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Phosphoric acid (or Formic acid for MS-compatible methods)[1][2]
- Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa, syringe filters (0.45 µm).

2. Chromatographic Conditions

A reverse-phase HPLC method is employed for the separation and quantification of **2-(2-(Allyloxy)ethoxy)ethanol**.[1][2] The conditions are summarized in the table below.

Parameter	Condition
Column	Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase	Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detector	Refractive Index Detector (RID) or UV at 205 nm
Run Time	10 minutes

3. Preparation of Solutions

- Mobile Phase Preparation:
 - Carefully measure 500 mL of acetonitrile, 500 mL of HPLC-grade water, and 1 mL of phosphoric acid.
 - Combine the components in a suitable container and mix thoroughly.
 - Degas the mobile phase using sonication or vacuum filtration before use.

- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of **2-(2-(Allyloxy)ethoxy)ethanol** standard.
 - Dissolve the standard in the mobile phase in a 100 mL volumetric flask and bring it to volume.
- Calibration Standards:
 - Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

4. Sample Preparation

- Accurately weigh a known amount of the sample containing **2-(2-(Allyloxy)ethoxy)ethanol**.
- Dissolve the sample in a known volume of the mobile phase.
- Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The quantitative performance of this method was evaluated through a series of validation experiments. The results are summarized in the tables below.

Table 1: System Suitability

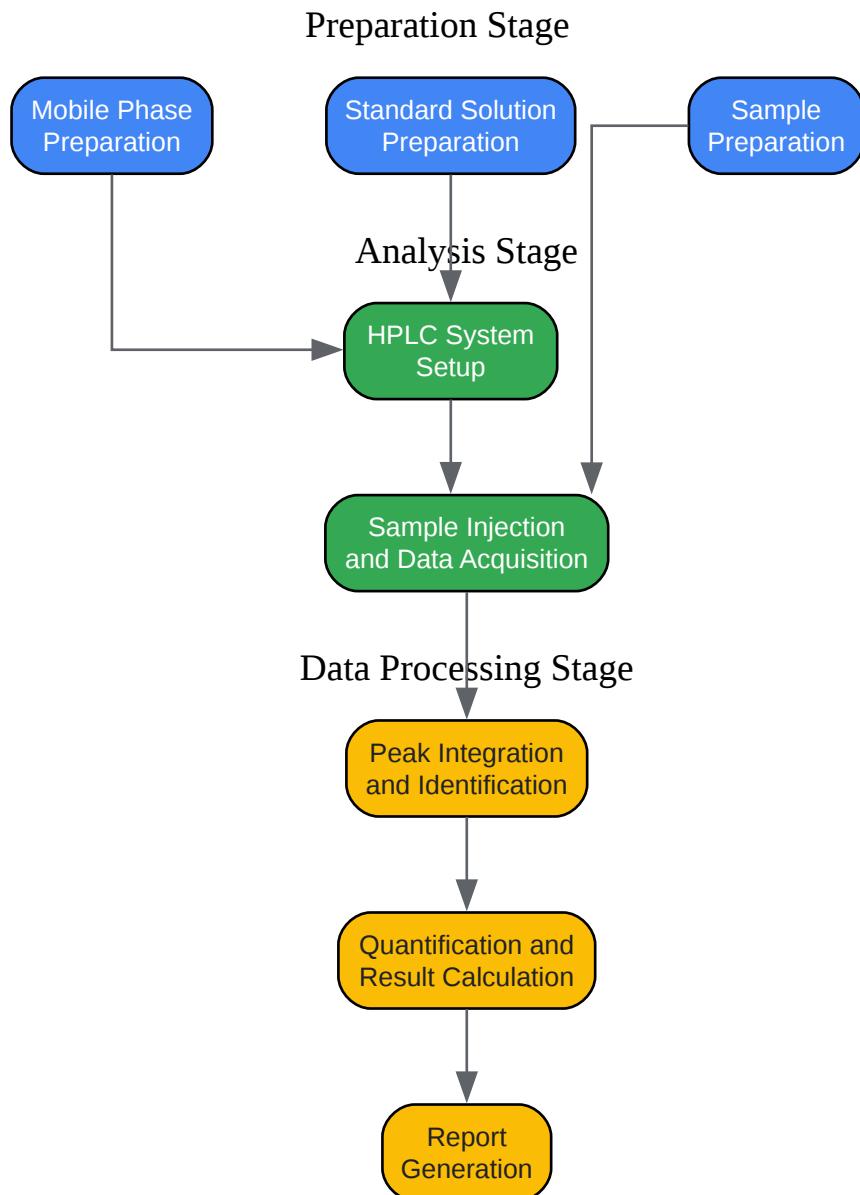
Parameter	Acceptance Criteria	Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	3500
Retention Time (RT)	Approx. 4.5 min	4.52 min

Table 2: Method Validation Data

Parameter	Result
Linearity (R^2)	0.9995 (Concentration range: 10-500 $\mu\text{g/mL}$)
Limit of Detection (LOD)	2.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	7.5 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	
- Intraday (n=6)	0.85%
- Interday (n=6)	1.20%

Experimental Workflow and Signaling Pathways

The logical workflow of the HPLC analysis is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **2-(2-(Allyloxy)ethoxy)ethanol**.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of **2-(2-(Allyloxy)ethoxy)ethanol**. The method is straightforward, utilizing common reverse-phase chromatography principles, and demonstrates good linearity, accuracy, and

precision. This application note serves as a comprehensive guide for researchers and scientists requiring a robust analytical method for this compound. The scalability of this liquid chromatography method also makes it suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies.[\[1\]](#)[\[2\]](#) For applications requiring mass spectrometry detection, it is recommended to substitute phosphoric acid with formic acid in the mobile phase.[\[1\]](#)[\[2\]](#)

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References

- 1. Separation of 2-(2-(Allyloxy)ethoxy)ethanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2-(2-(Allyloxy)ethoxy)ethanol | SIELC Technologies [sielc.com]
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